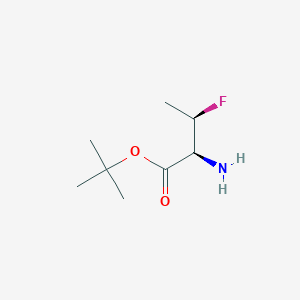
Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate is an organic compound characterized by the presence of a tert-butyl ester group, an amino group, and a fluorine atom attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,3R)-2-amino-3-fluorobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, fluorobutane, and an appropriate amine source.
Amination: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine under basic conditions.
Esterification: The final step involves esterification to form the tert-butyl ester, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for scale, involving continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor technology can also improve the sustainability and safety of the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) are employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of substituted butanoates.
Scientific Research Applications
Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S,3R)-2-amino-3-fluorobutanoate involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. The compound may inhibit enzyme activity by mimicking the transition state of the substrate, thereby blocking the active site.
Comparison with Similar Compounds
Tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a fluorine atom.
Tert-butyl (2S,3R)-2-amino-3-chlorobutanoate: Contains a chlorine atom instead of fluorine.
Tert-butyl (2S,3R)-2-amino-3-methylbutanoate: Features a methyl group in place of the fluorine atom.
Uniqueness: Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl (2S,3R)-2-amino-3-fluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2/c1-5(9)6(10)7(11)12-8(2,3)4/h5-6H,10H2,1-4H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEWCHNKDRWHFN-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)OC(C)(C)C)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2826463.png)
![Methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B2826464.png)
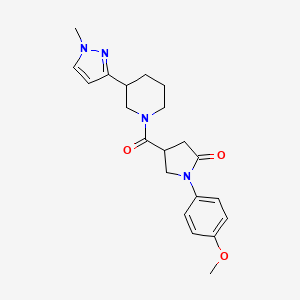
![2-[(2-aminophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2826466.png)
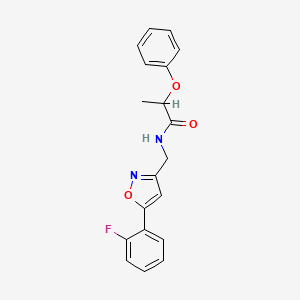

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2826471.png)
![1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2826474.png)
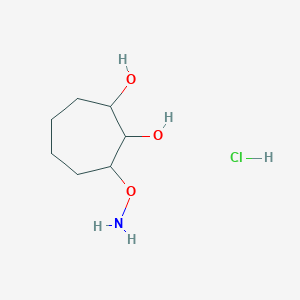
![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B2826476.png)
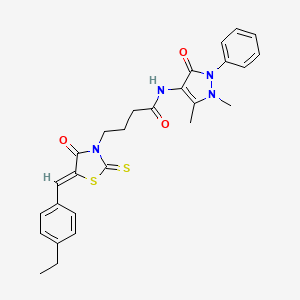
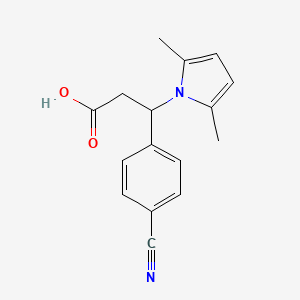
![5,6-dichloro-N-{2,6-dioxaspiro[4.5]decan-9-yl}-2-methylpyridine-3-carboxamide](/img/structure/B2826482.png)
![2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2826483.png)
